3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiadiazole and thiophene moieties. Common reagents used in these reactions include organolithium compounds, halogenating agents, and coupling reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound. Safety protocols and environmental regulations are strictly followed to minimize the impact on workers and the environment.
Chemical Reactions Analysis
Types of Reactions
3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are used in the presence of catalysts and under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted benzofuran carboxamides, thiadiazole derivatives, and thiophene-containing compounds, each with distinct chemical and physical properties.
Scientific Research Applications
3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes, leading to the modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
- 3,4,6-trimethyl-N-[3-(4-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
- 3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-4-yl]-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N3O2S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H17N3O2S2/c1-9-7-10(2)15-12(4)16(24-13(15)8-9)18(23)21-19-20-17(22-26-19)14-6-5-11(3)25-14/h5-8H,1-4H3,(H,20,21,22,23) |
InChI Key |
LNBQTHUMQLACGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C |
Origin of Product |
United States |
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